molecular formula C20H19NO9 B11473643 Ethyl 2-amino-6-(hydroxymethyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Ethyl 2-amino-6-(hydroxymethyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B11473643
M. Wt: 417.4 g/mol
InChI Key: MYYQTTDARBXBSI-UHFFFAOYSA-N
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Description

ETHYL 2-AMINO-6-(HYDROXYMETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxymethyl, methoxy, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-AMINO-6-(HYDROXYMETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the pyranopyran ring system

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-AMINO-6-(HYDROXYMETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE can undergo various chemical reactions including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the oxo group would yield a hydroxyl derivative.

Scientific Research Applications

Chemistry

In chemistry, ETHYL 2-AMINO-6-(HYDROXYMETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, ETHYL 2-AMINO-6-(HYDROXYMETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE could be investigated for its therapeutic potential. Its structure suggests it could have activity against certain diseases or conditions, although further research is needed to confirm this.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its complex structure may impart unique physical and chemical characteristics to the materials it is incorporated into.

Mechanism of Action

The mechanism of action of ETHYL 2-AMINO-6-(HYDROXYMETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways involved depend on the biological context in which the compound is studied. For example, it may inhibit or activate certain enzymes, bind to specific receptors, or interact with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-AMINO-6-(HYDROXYMETHYL)-4-(2H-1,3-BENZODIOXOL-5-YL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE
  • ETHYL 2-AMINO-6-(HYDROXYMETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-AMINO-6-(HYDROXYMETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE lies in its specific combination of functional groups and ring systems. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C20H19NO9

Molecular Weight

417.4 g/mol

IUPAC Name

ethyl 2-amino-6-(hydroxymethyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate

InChI

InChI=1S/C20H19NO9/c1-3-26-20(24)15-14(9-4-12(25-2)17-13(5-9)27-8-28-17)18-16(30-19(15)21)11(23)6-10(7-22)29-18/h4-6,14,22H,3,7-8,21H2,1-2H3

InChI Key

MYYQTTDARBXBSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC4=C(C(=C3)OC)OCO4)OC(=CC2=O)CO)N

Origin of Product

United States

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